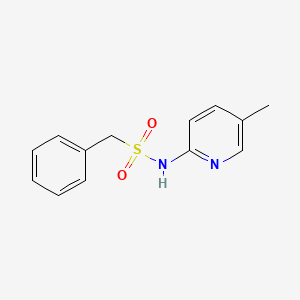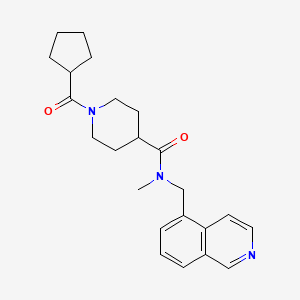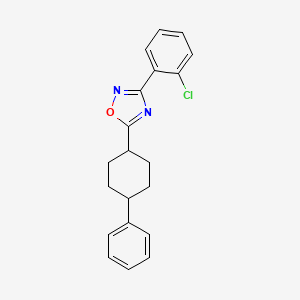![molecular formula C20H36N4O3 B5646305 9-(2-methoxyethyl)-1-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5646305.png)
9-(2-methoxyethyl)-1-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,4,9-triazaspiro[5.6]dodecan-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule, likely of interest due to its unique structure incorporating elements such as a triazaspiro[5.6]dodecane backbone, a pyrrolidinyl group, and methoxyethyl and methyl substituents. These features suggest potential for various chemical and physical properties that could be exploited in scientific research.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for the compound were not directly found, related research on similar structures, such as triazaspiro dodecanes and pyrrolidinyl-substituted compounds, typically involves strategies like nucleophilic substitution, cyclization, and spiro-formation reactions. These methods aim to build the complex molecular architecture in a controlled and efficient manner (Bubnov et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds like the one is characterized by X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. Such analysis reveals the stereochemistry, bond lengths, and angles critical for understanding the compound's chemical behavior and potential interactions with biological targets. Studies on related molecules highlight the importance of specific structural motifs in determining their physical and chemical properties (Gumus et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by its functional groups. The presence of a pyrrolidinyl group, for example, could engage in nucleophilic addition reactions, while the triazaspiro backbone might undergo transformations under specific conditions, affecting the molecule's reactivity and potential applications. Studies on structurally related compounds provide insights into reaction mechanisms and conditions that could be applicable (Jones & Phipps, 1976).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for its practical application and handling. These properties are determined by the compound's molecular structure and the interactions between its molecules. Research into compounds with similar structural features can provide valuable information on expected physical properties, such as solubility in various solvents and thermal stability (Eilers, Bach, & Fröhlich, 1998).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemical entities, and stability under various conditions, are essential for understanding how the compound interacts in chemical and biological systems. These properties are influenced by the compound’s functional groups and overall molecular architecture. Studies on compounds with similar functionalities can shed light on the behavior of the compound under chemical reactions, its potential as a catalyst, or its reactivity towards specific reagents (Clarke, Mares, & Mcnab, 1997).
特性
IUPAC Name |
10-(2-methoxyethyl)-1-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N4O3/c1-21-13-14-22(11-6-19(26)23-9-3-4-10-23)17-20(21)7-5-18(25)24(12-8-20)15-16-27-2/h3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBPDRPTJUZHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)N(CC2)CCOC)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Methoxyethyl)-1-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,4,9-triazaspiro[5.6]dodecan-10-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-2-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5646225.png)

![3-(cyclopropylmethyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5646236.png)
![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5646241.png)

![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B5646248.png)
![1-(3-methylbenzoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5646250.png)
![2-[(4-chlorobenzyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5646258.png)
![(3R*,4S*)-1-[4-(morpholin-4-ylcarbonyl)benzoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5646268.png)
![2-[(3-bromobenzyl)thio]-1H-benzimidazole](/img/structure/B5646270.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)acetyl]-4-piperidinol](/img/structure/B5646296.png)

![N-{2-[(3R*,4S*)-3-amino-4-(5-methyl-2-furyl)pyrrolidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5646310.png)